N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
This compound features a central ethanediamide linker connecting two distinct moieties:
- N-terminal: A 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl group.
- N'-terminal: A (4-methoxyphenyl)methyl group, where the methoxy substituent enhances lipophilicity and may participate in hydrogen bonding via its oxygen atom.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-17-11-9-16(10-12-17)14-23-21(25)22(26)24-15-20(19-8-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQVRBSLZWPJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O5S, with a molecular weight of approximately 432.5 g/mol. The structure features several functional groups that contribute to its biological activity:
- Benzenesulfonyl group : Enhances solubility and may interact with biological targets.
- Thiophene ring : Associated with various pharmacological properties, including antitumor activity.
- Methoxyphenyl group : This moiety can increase lipophilicity and metabolic stability.
These structural characteristics suggest that the compound could interact with various biological targets, making it a candidate for pharmacological investigation.
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this one have demonstrated significant inhibition zones in bacterial cultures, suggesting effective antimicrobial properties .
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could influence the pharmacokinetics of co-administered drugs and alter their therapeutic efficacy.
Case Studies
-
Antibacterial Efficacy : A study investigating related sulfonamide derivatives found that certain modifications led to enhanced antibacterial activity. The results indicated that compounds with specific substitutions exhibited significant zones of inhibition against strains such as E. coli and S. aureus .
Compound Name Concentration (mM) Zone of Inhibition (mm) Isopropyl Derivative 8 10.5 (E. coli) 4-Methyl Derivative 7.5 8 (S. aureus) - Pharmacological Investigations : Another study explored the interaction of similar compounds with various receptors, suggesting potential applications in modulating signaling pathways within cells, which could lead to therapeutic uses in cancer treatment or metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Sulfonyl Intermediate : The initial step involves sulfonylation using benzenesulfonyl chloride.
- Coupling Reaction : This intermediate is then coupled with a thiophene derivative under controlled conditions to yield the desired product.
- Final Modifications : Further reactions may include the introduction of methoxy groups or other substituents to enhance biological activity.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
Analysis :
Aromatic Ring Modifications
Analysis :
Functional Group Additions
Analysis :
- Trifluoromethyl groups () improve metabolic stability by resisting oxidative degradation .
- Triazole-thione derivatives () exhibit tautomerism, enabling dynamic interactions with biological targets .
Research Findings and Pharmacological Insights
- Antimycobacterial Activity : Thiophene-containing analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) show promising in vitro activity, suggesting the target compound may share this profile .
- Enzyme Inhibition : Compounds with benzenesulfonyl groups (e.g., ) inhibit 5-lipoxygenase and prostaglandin E2 synthase, highlighting the pharmacophore's versatility .
- Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for G856-4514 and chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
